1-(Methylsulfanyl)-2-oxo-2-phenylethyl acetate
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Overview
Description
1-(Methylsulfanyl)-2-oxo-2-phenylethyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methylsulfanyl group, a phenyl group, and an acetate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Methylsulfanyl)-2-oxo-2-phenylethyl acetate can be synthesized through several methods. One common approach involves the esterification of 1-(methylsulfanyl)-2-oxo-2-phenylethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfanyl)-2-oxo-2-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
1-(Methylsulfanyl)-2-oxo-2-phenylethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)-2-oxo-2-phenylethyl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can modulate its biological activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
1-(Methylsulfanyl)-2-oxo-2-phenylethyl acetate can be compared with other similar compounds, such as:
1-(Methylsulfanyl)-2-oxo-2-phenylethanol: Similar structure but lacks the acetate ester group.
1-(Methylsulfonyl)-2-oxo-2-phenylethyl acetate: Contains a sulfonyl group instead of a methylsulfanyl group.
2-Phenylethyl acetate: Lacks the methylsulfanyl and oxo groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
62473-01-2 |
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Molecular Formula |
C11H12O3S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
(1-methylsulfanyl-2-oxo-2-phenylethyl) acetate |
InChI |
InChI=1S/C11H12O3S/c1-8(12)14-11(15-2)10(13)9-6-4-3-5-7-9/h3-7,11H,1-2H3 |
InChI Key |
QJPSKJVJHMBSKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C(=O)C1=CC=CC=C1)SC |
Origin of Product |
United States |
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